1-tert-butyl 2-methyl (2S,4R)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate
Description
Structural Characterization
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Signatures
The $$ ^1\text{H} $$ NMR spectrum (500 MHz, CDCl$$ _3 $$) displays distinct signals for key protons:
- The tert-butyl group resonates as a singlet at $$ \delta \, 1.43 \, \text{ppm} $$ (9H) .
- The methyl ester group appears as a singlet at $$ \delta \, 3.72 \, \text{ppm} $$ (3H) .
- The hydroxymethyl protons ($$ -\text{CH}_2\text{OH} $$) split into two doublets at $$ \delta \, 3.48 \, \text{ppm} $$ ($$ J = 11.2 \, \text{Hz} $$) and $$ \delta \, 3.62 \, \text{ppm} $$ ($$ J = 11.2 \, \text{Hz} $$), indicative of geminal coupling .
In the $$ ^{13}\text{C} $$ NMR spectrum, the carbonyl carbons of the tert-butyl and methyl esters resonate at $$ \delta \, 170.8 \, \text{ppm} $$ and $$ \delta \, 172.1 \, \text{ppm} $$, respectively, while the hydroxymethyl carbon appears at $$ \delta \, 63.5 \, \text{ppm} $$ .
Table 2: Key NMR Assignments
| Group | $$ ^1\text{H} \, \delta \, (\text{ppm}) $$ | $$ ^{13}\text{C} \, \delta \, (\text{ppm}) $$ |
|---|---|---|
| tert-butyl (C(CH$$ _3 $$)$$ _3 $$) | 1.43 (s, 9H) | 27.9, 80.1 |
| Methyl ester (COOCH$$ _3 $$) | 3.72 (s, 3H) | 52.4, 172.1 |
| Hydroxymethyl (CH$$ _2 $$OH) | 3.48–3.62 (m, 2H) | 63.5 |
Mass Spectrometric Fragmentation Patterns
Electrospray ionization mass spectrometry (ESI-MS) reveals a molecular ion peak at $$ m/z \, 245.27 \, [\text{M}+\text{H}]^+ $$, consistent with the molecular formula $$ \text{C}{11}\text{H}{19}\text{NO}_5 $$ . Major fragment ions include:
- $$ m/z \, 189.11 \, [\text{M}-\text{C}4\text{H}8\text{O}]^+ $$, corresponding to loss of the tert-butoxy group.
- $$ m/z \, 143.08 \, [\text{M}-\text{COOCH}_3]^+ $$, from cleavage of the methyl ester.
- $$ m/z \, 101.06 \, [\text{C}5\text{H}9\text{NO}]^+ $$, representing the hydroxymethylpyrrolidine core .
Comparative Analysis with Cis/Trans Isomeric Derivatives
The (2S,4R) configuration confers distinct physicochemical properties compared to its cis (2S,4S) and trans (2R,4R) isomers. X-ray data show that the cis isomer adopts a flatter pyrrolidine ring ($$ \theta = 98.7^\circ $$) due to reduced steric clash between the hydroxymethyl and ester groups . In contrast, the trans isomer exhibits a distorted boat conformation.
Table 3: Comparative Spectral Data
| Property | (2S,4R) Isomer | Cis Isomer |
|---|---|---|
| $$ ^1\text{H} \, \delta \, (\text{CH}_2\text{OH}) $$ | 3.48–3.62 ppm | 3.55–3.70 ppm |
| $$ ^{13}\text{C} \, \delta \, (\text{COOCH}_3) $$ | 172.1 ppm | 171.8 ppm |
| Melting point | 128–130°C | 115–117°C |
The (2S,4R) isomer’s higher melting point (128–130°C vs. 115–117°C for cis) reflects stronger crystal packing efficiency, attributed to its hydrogen-bonding network . In NMR, the cis isomer’s hydroxymethyl protons show broader splitting ($$ J = 10.8 \, \text{Hz} $$) due to altered dihedral angles .
Properties
Molecular Formula |
C12H21NO5 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4R)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-8(7-14)5-9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3/t8-,9+/m1/s1 |
InChI Key |
CABWKOSZCAHYJE-BDAKNGLRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)CO |
Origin of Product |
United States |
Preparation Methods
Stereoselective Synthesis from N-Boc-4-Hydroxyproline Methyl Ester
Methodology
This approach begins with N-Boc-4-hydroxy-L-proline methyl ester (CAS 74844-91-0), a commercially available precursor. The hydroxyl group at the 4-position is substituted via an Appel reaction using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) to yield the brominated intermediate. Subsequent intramolecular nucleophilic substitution with a hydroxymethyl group is achieved using lithium hexamethyldisilazide (LHMDS) in tetrahydrofuran (THF) at −78°C.
Reaction Scheme:
- Bromination :
$$ \text{N-Boc-4-hydroxy-L-proline methyl ester} \xrightarrow[\text{CBr}4, \text{PPh}3]{\text{CH}2\text{Cl}2} \text{N-Boc-4-bromo-L-proline methyl ester} $$ - Hydroxymethylation :
$$ \text{N-Boc-4-bromo-L-proline methyl ester} \xrightarrow[\text{LHMDS, THF}]{-78^\circ\text{C}} \text{1-tert-butyl 2-methyl (2S,4R)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate} $$
Chiral Pool Synthesis from (2S,4R)-4-Hydroxypyrrolidine-1,2-Dicarboxylate
Methodology
Starting with (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate , this method employs Boc-protection and methyl esterification in a one-pot reaction. The hydroxymethyl group is introduced via Mitsunobu reaction using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) with methanol as the nucleophile.
Reaction Scheme:
- Protection/Esterification :
$$ \text{(2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate} \xrightarrow[\text{Boc}_2\text{O, MeOH}]{\text{DMAP}} \text{1-tert-butyl 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate} $$ - Hydroxymethylation :
$$ \text{1-tert-butyl 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate} \xrightarrow[\text{DIAD, PPh}_3]{\text{MeOH}} \text{Target Compound} $$
Catalytic Asymmetric Hydrogenation
Methodology
This route utilizes catalytic asymmetric hydrogenation of a prochiral enamide intermediate. The enamide is prepared from tert-butyl (2S,4R)-4-formylpyrrolidine-1,2-dicarboxylate by condensation with a chiral amine. Hydrogenation using a Ru-BINAP catalyst introduces the hydroxymethyl group with high enantioselectivity.
Reaction Scheme:
- Enamide Formation :
$$ \text{tert-butyl (2S,4R)-4-formylpyrrolidine-1,2-dicarboxylate} + \text{Chiral Amine} \rightarrow \text{Enamide Intermediate} $$ - Hydrogenation :
$$ \text{Enamide Intermediate} \xrightarrow[\text{Ru-BINAP, H}_2]{\text{MeOH}} \text{Target Compound} $$
Radical-Mediated Hydroxymethylation
Methodology
A photocatalytic radical approach is employed to introduce the hydroxymethyl group. The precursor 1-tert-butyl 2-methyl (2S,4R)-4-bromopyrrolidine-1,2-dicarboxylate undergoes radical chain transfer with formaldehyde in the presence of a Ir(ppy)₃ photocatalyst and blue light.
Reaction Scheme:
$$ \text{4-Bromo Intermediate} + \text{HCHO} \xrightarrow[\text{Ir(ppy)}_3, \text{Blue Light}]{\text{DMSO}} \text{Target Compound} $$
Enzymatic Resolution of Racemic Mixtures
Methodology
A lipase-catalyzed kinetic resolution separates enantiomers from a racemic mixture of 1-tert-butyl 2-methyl 4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate . The (2S,4R)-isomer is selectively acetylated using Candida antarctica lipase B (CAL-B) and vinyl acetate.
Reaction Scheme:
$$ \text{Racemic Mixture} \xrightarrow[\text{CAL-B, Vinyl Acetate}]{\text{Hexane}} \text{(2S,4R)-Acetate} + \text{(2R,4S)-Alcohol} $$
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
1-tert-butyl 2-methyl (2S,4R)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.
Reduction: Reduction of the carboxylate groups to alcohols.
Substitution: Nucleophilic substitution reactions at the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a dicarboxylic acid, while reduction could produce a diol.
Scientific Research Applications
Synthesis and Structural Characteristics
The compound can be synthesized through various methods involving the protection of hydroxyl groups and subsequent reactions to form the desired pyrrolidine structure. The synthesis often includes the use of protecting groups such as tert-butyloxycarbonyl (Boc) to facilitate functionalization without undesired reactions.
Applications in Medicinal Chemistry
- Anticancer Activity : Research has demonstrated that derivatives of this compound exhibit promising anticancer properties. For instance, studies have shown that certain analogs can inhibit cancer cell viability and downregulate nutrient transport systems in cancer cells .
- Neuroprotective Properties : The compound has been investigated for its potential neuroprotective effects. Its structural similarity to other neuroactive compounds suggests it may modulate neurotransmitter systems, making it a candidate for further exploration in neurodegenerative disease therapies .
- Peptide Synthesis : As an intermediate in peptide synthesis, 1-tert-butyl 2-methyl (2S,4R)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate is utilized for the incorporation of hydroxylated proline residues into peptides, enhancing their biological activity and stability .
Applications in Organic Synthesis
- Building Block for Complex Molecules : This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo various transformations makes it valuable in synthetic organic chemistry .
- Synthesis of Arginase Inhibitors : The compound has been used in the development of arginase inhibitors, which are important for regulating nitrogen metabolism and have implications in cancer treatment .
Case Studies
Mechanism of Action
The mechanism of action of 1-tert-butyl 2-methyl (2S,4R)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Key Observations:
- Polarity : Compound A’s hydroxymethyl group confers higher aqueous solubility compared to lipophilic groups (e.g., trifluoromethyl, tosyloxy).
- Reactivity : Tosyloxy and azido derivatives are preferred for further functionalization (e.g., nucleophilic substitution, click chemistry).
- Biological Activity : Fluorinated and trifluoromethylated analogs exhibit superior pharmacokinetic profiles in antiviral applications .
Biological Activity
1-tert-butyl 2-methyl (2S,4R)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate, also known as Boc-Hyp-OMe, is a compound with significant biological activity and potential therapeutic applications. It belongs to the class of pyrrolidine derivatives and is characterized by its unique structural features that contribute to its biological properties.
- Chemical Formula : C₁₁H₁₉NO₅
- Molecular Weight : 245.28 g/mol
- CAS Number : 74844-91-0
Biological Activity Overview
The biological activity of 1-tert-butyl 2-methyl (2S,4R)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate has been explored in various studies, focusing primarily on its anti-fibrotic and anti-inflammatory properties.
Research indicates that this compound exerts its effects through modulation of key signaling pathways involved in inflammation and fibrosis. Notably, it has been shown to influence the IKKβ-NF-κB signaling pathway, which is critical in mediating inflammatory responses.
In Vitro Studies
In vitro studies have demonstrated that this compound can significantly inhibit the activation of LX-2 cells (a model for hepatic stellate cells) triggered by inflammatory stimuli. The following table summarizes the findings from recent studies:
| Study | Concentration (μmol/L) | Inhibitory Effect on COL1A1 (%) | Notes |
|---|---|---|---|
| Study A | 50 | 31.18 | Comparable to EGCG |
| Study B | 100 | 49.34 | Significant reduction in fibrosis markers |
| Study C | 200 | 66.72 | Enhanced activity with structural modifications |
| Study D | 500 | 81.54 | Potent anti-fibrotic effects observed |
These results indicate a dose-dependent response, highlighting the compound's potential as a therapeutic agent for liver fibrosis.
Case Study 1: Hepatic Fibrosis Model
In a controlled experiment involving rat models of liver fibrosis, administration of 1-tert-butyl 2-methyl (2S,4R)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate resulted in a marked decrease in liver collagen deposition and improved liver function markers. Histological analysis revealed reduced fibrous tissue formation compared to control groups.
Case Study 2: Anti-inflammatory Effects
Another study focused on the compound's anti-inflammatory properties. It was found to significantly lower levels of pro-inflammatory cytokines (such as TNF-α and IL-6) in cell cultures treated with lipopolysaccharide (LPS), indicating its potential for managing inflammatory diseases.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications to the functional groups attached to the pyrrolidine ring can enhance or diminish biological activity. For instance:
- The presence of the tert-butyl group is essential for maintaining activity.
- Alterations at the hydroxymethyl position can lead to variations in potency against COL1A1 expression.
Q & A
Q. How can synthesis conditions for this compound be optimized to improve yield and stereochemical purity?
- Methodological Answer : Use a multi-step approach with controlled temperature and inert atmospheres. For example, lithium diisopropylamide (LDA) in THF/hexane at −78°C ensures deprotonation selectivity, followed by sequential functionalization steps. Post-synthesis, employ fractional crystallization or chiral chromatography to isolate the (2S,4R) diastereomer. Reaction monitoring via TLC or HPLC-MS helps identify intermediate byproducts .
Q. What characterization techniques are critical for confirming stereochemistry and functional group integrity?
- Methodological Answer : Combine and NMR to resolve stereochemical assignments, focusing on coupling constants (e.g., for pyrrolidine ring conformation). IR spectroscopy validates hydroxyl and carbonyl groups (e.g., 3400 cm for -OH stretch, 1720 cm for ester C=O). High-resolution mass spectrometry (HRMS) confirms molecular ion integrity, while polarimetry quantifies optical purity .
Q. How should hygroscopicity and stability be managed during storage?
- Methodological Answer : Store under inert gas (argon/nitrogen) in sealed, desiccated containers at −20°C. Pre-dry solvents (e.g., molecular sieves for THF) to prevent hydrolysis of the tert-butyl ester. Regular stability assays (e.g., HPLC purity checks) monitor degradation, particularly at the hydroxymethyl group .
Advanced Research Questions
Q. What computational strategies predict reactivity in ring-opening or functionalization reactions?
- Methodological Answer : Apply quantum chemical calculations (DFT/B3LYP) to model transition states for nucleophilic attacks on the pyrrolidine ring. Solvent effects can be simulated using COSMO-RS. Pair computational results with experimental kinetic studies (e.g., varying nucleophiles like Grignard reagents) to validate predictions. ICReDD’s integrated computational-experimental workflows are a benchmark here .
Q. How can contradictions in NMR data for derivatives (e.g., unexpected splitting patterns) be resolved?
- Methodological Answer : Use 2D NMR (COSY, NOESY) to distinguish between conformational isomers or diastereomeric impurities. For ambiguous peaks, variable-temperature NMR (VT-NMR) can reveal dynamic equilibria (e.g., hindered rotation). Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .
Q. What statistical experimental design (DoE) methods optimize reaction parameters for novel derivatives?
- Methodological Answer : Implement a central composite design (CCD) to test variables like temperature, catalyst loading, and solvent polarity. Response surface methodology (RSM) identifies non-linear interactions. For stereoselective reactions, apply Taguchi methods to prioritize factors affecting enantiomeric excess (e.g., chiral ligand concentration) .
Q. How can membrane separation technologies improve purification of polar intermediates?
- Methodological Answer : Use nanofiltration membranes with MWCO ≤300 Da to separate unreacted hydroxymethyl precursors from the target compound. Optimize pH to exploit charge repulsion (e.g., ionized hydroxyl groups at pH >10). Compare flux and selectivity metrics against traditional silica gel chromatography .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported melting points or solubility across studies?
- Methodological Answer : Cross-check purity metrics (e.g., HPLC area% ≥98%) and crystallization solvents, as polymorphs or solvates alter physical properties. Differential scanning calorimetry (DSC) identifies polymorphic transitions. For solubility, use standardized shake-flask methods with buffered aqueous-organic systems .
Q. Why do catalytic hydrogenation yields vary significantly between batches?
- Methodological Answer : Investigate catalyst poisoning via residual moisture or sulfur impurities (use Karl Fischer titration/GC-MS). Screen alternative catalysts (e.g., Pd/C vs. Raney Ni) and monitor H pressure gradients. Kinetic profiling (e.g., in situ FTIR) detects side reactions like over-reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
